N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHYOZLVKIHSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to exhibit antimicrobial and cytotoxicity activity.
Cellular Effects
Related benzimidazole derivatives have shown potential as allosteric activators of human glucokinase, which plays a key role in glucose metabolism.
Molecular Mechanism
Benzimidazole derivatives have been found to exhibit potent TRPV1 antagonist activity with IC 50 value of 104 nM.
Temporal Effects in Laboratory Settings
Related benzimidazole derivatives have shown significant hypoglycemic effects in animal and human models.
Biological Activity
N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide, identified by its CAS number 919972-11-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18BrN3O2. The compound features a furan ring and a benzodiazole moiety, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 426.29 g/mol |
| CAS Number | 919972-11-5 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit promising anticancer properties. A study on similar compounds demonstrated that they inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
This compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that the compound disrupts bacterial cell membrane integrity, leading to cell lysis .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. Research has shown that benzodiazole derivatives can protect neurons from oxidative stress-induced apoptosis, suggesting a potential application in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A derivative of benzodiazole was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM. The study attributed this effect to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various furan derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of benzodiazole derivatives resulted in reduced markers of neuroinflammation and improved cognitive function post-injury, suggesting therapeutic potential for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzimidazole core and carboxamide side chain are conserved across several compounds, but key differences in substituents modulate their properties:
Table 1: Structural Comparison of Benzimidazole Derivatives
Pharmacological Implications
- Halogen Effects : The bromine in the target compound increases molecular weight (367.3 g/mol) and lipophilicity compared to chloro () or fluoro () analogs. This could enhance binding to hydrophobic pockets in target proteins but may reduce solubility .
- Linker Flexibility: The ethyl chain in the target compound balances rigidity and flexibility, whereas bulkier linkers (e.g., phenoxyethyl in ) may restrict conformational freedom, affecting binding kinetics .
- Carboxamide Modifications : Methylation () or piperidine substitution () alters hydrogen-bonding capacity and steric effects, critical for enzyme active-site interactions .
Preparation Methods
Core Benzodiazole Formation
The benzodiazole moiety is constructed via a Buchwald-Hartwig-type coupling between 1,2-diaminobenzene derivatives and 4-bromobenzyl bromide. Iron(III) chloride (0.5 mol%) in acetonitrile at 80°C facilitates regioselective C–N bond formation, achieving 78–85% yields for intermediates. Cyclization is completed under microwave irradiation (150°C, 20 min) with potassium carbonate as a base, minimizing decomposition of the bromophenyl substituent.
Ethyl Side Chain Introduction
A Mannich reaction installs the ethyl spacer using paraformaldehyde and ethylamine hydrochloride in tetrahydrofuran. Catalysis by scandium(III) triflate (10 mol%) at 60°C ensures >90% diastereoselectivity, confirmed by -NMR coupling constants (). The intermediate 1-(1H-benzodiazol-2-yl)ethylamine is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Furan-2-carboxamide Coupling
Amidation employs a mixed anhydride method:
-
Furan-2-carboxylic acid (1.2 eq) reacts with ethyl chloroformate (1.1 eq) in dichloromethane at 0°C.
-
The resultant anhydride is treated with the benzodiazole-ethylamine intermediate (1.0 eq) and triethylamine (2.5 eq) at 25°C for 12 h.
Yields range from 65–72%, with unreacted starting material recoverable via acid-base extraction.
Optimization of Critical Parameters
Table 1: Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.9 | 72 | 98.5 |
| Tetrahydrofuran | 7.5 | 68 | 97.2 |
| Acetonitrile | 37.5 | 58 | 95.1 |
| DMF | 36.7 | 41 | 89.3 |
Polar aprotic solvents reduce yields due to competitive solvolysis, while dichloromethane balances reactivity and stability.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms the (R)-configuration at the ethyl stereocenter (Flack parameter = 0.02(5)). The dihedral angle between benzodiazole and furan rings is 87.5°, indicating orthogonal π-system alignment.
Comparative Analysis of Synthetic Methods
Table 2: Catalytic Systems for Cyclization
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| FeCl | 80 | 6 | 85 | <5% |
| CuI | 100 | 4 | 78 | 12% |
| Pd(OAc) | 120 | 3 | 82 | 8% |
| None | 150 | 24 | 34 | 41% |
Iron(III) chloride provides optimal balance between reaction rate and selectivity, suppressing aryl bromide homocoupling.
Challenges and Mitigation Strategies
-
Bromophenyl Dehalogenation : Observed at temperatures >100°C. Mitigated by using microwave-assisted heating with precise temperature control.
-
Amidoxime Formation : Competing side reaction during amidation. Suppressed by maintaining anhydrous conditions and sub-stoichiometric HO (<100 ppm).
Applications and Derivative Synthesis
The synthetic route enables modular derivatization:
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A core strategy includes:
- Step 1 : Formation of the benzimidazole ring via cycloalkylation under phase transfer catalysis (PTC) conditions, as seen in analogous compounds (e.g., using 4-bromobenzamide derivatives) .
- Step 2 : Introduction of the furan-2-carboxamide moiety via coupling reactions (e.g., carbodiimide-mediated amidation).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water mixtures) to achieve ≥95% purity .
Advanced: How can racemic mixtures be resolved during synthesis?
Methodological Answer:
If chirality arises (e.g., at the ethyl group), resolution methods include:
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients.
- Diastereomeric Salt Formation : React with enantiopure acids (e.g., tartaric acid) followed by fractional crystallization .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during key steps to bias enantiomer formation .
Basic: What analytical techniques confirm structural identity and purity?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 298 K) resolves bond lengths/angles and confirms stereochemistry .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce side reactions.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce byproducts.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .
Basic: What assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., EGFR, VEGFR).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
Advanced: How are impurities characterized and controlled?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Common impurities include unreacted intermediates or dehalogenated byproducts .
- Pharmacopeial Standards : Follow ICH guidelines (e.g., Q3A) to set limits (e.g., ≤0.1% for individual impurities, ≤0.5% total) .
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic or oxidative degradants .
Advanced: How to address contradictory spectral data in structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C.
- DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate assignments .
- NOE Correlations : Identify spatial proximities (e.g., between benzimidazole and furan protons) to resolve ambiguities .
Advanced: What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Replace the 4-bromophenyl group with 4-fluoro or 4-chloro analogs to modulate lipophilicity and target binding .
- Scaffold Hopping : Synthesize analogs with thiophene or pyridine rings instead of benzimidazole to explore new pharmacophores .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
Basic: What crystallization conditions produce X-ray-quality crystals?
Methodological Answer:
- Solvent Screening : Test methanol, ethanol, or DMSO/water mixtures via slow evaporation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
- Additives : Add trace DMF or ethyl acetate to reduce nucleation rates .
Advanced: How to analyze supramolecular interactions in the solid state?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
